Potency Superiority of Se-Aspirin Over Clinical Chemotherapeutic 5-FU in Colorectal Cancer Cells
Se-Aspirin exhibits >10-fold greater potency than 5-fluorouracil (5-FU), the standard-of-care chemotherapeutic for colorectal cancer, in reducing CRC cell viability. This represents a direct potency advantage for a novel selenium-NSAID hybrid over an established clinical agent [1]. The comparison was performed within the same study using identical assay conditions, providing a robust cross-compound potency benchmark.
| Evidence Dimension | Potency in reducing cancer cell viability (fold-difference vs. 5-FU) |
|---|---|
| Target Compound Data | Se-Aspirin (Compound 8): >10 times more potent than 5-FU in CRC cells |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): baseline reference (1× potency) |
| Quantified Difference | >10-fold higher potency |
| Conditions | Colorectal cancer (CRC) cell lines; MTT cell viability assay after 72-hour exposure |
Why This Matters
Researchers evaluating novel CRC therapeutics can procure Se-Aspirin as a benchmark tool compound with established potency superiority over a clinical standard, enabling direct comparative studies and mechanistic validation.
- [1] Plano D, Karelia DN, Pandey MK, Spallholz JE, Amin S, Sharma AK. Design, Synthesis, and Biological Evaluation of Novel Selenium (Se-NSAID) Molecules as Anticancer Agents. J Med Chem. 2016 Mar 10;59(5):1946-59. doi: 10.1021/acs.jmedchem.5b01503. PMID: 26750401. View Source
